
(S)-4-Hydroxy Penbutolol-d9 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Hydroxy Penbutolol-d9 Hydrochloride is a deuterated compound of Penbutolol hydrochloride. It is a beta-adrenoceptor antagonist, which means it blocks the action of endogenous catecholamines on beta-adrenergic receptors. This compound is primarily used in scientific research due to its stable isotope labeling, which helps in the quantitation and analysis of drug metabolism and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy Penbutolol-d9 Hydrochloride involves the deuteration of Penbutolol hydrochlorideThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of advanced technologies and equipment is essential to achieve high yields and maintain the integrity of the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Hydroxy Penbutolol-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the parent alcohol. Substitution reactions can introduce new functional groups, altering the compound’s properties .
Applications De Recherche Scientifique
(S)-4-Hydroxy Penbutolol-d9 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for analytical methods and helps in studying reaction mechanisms.
Biology: The compound is used to investigate the biological effects of beta-adrenoceptor antagonists.
Medicine: It aids in the development of new drugs by providing insights into drug metabolism and pharmacokinetics.
Industry: The compound is used in the quality control of pharmaceutical products and in the development of new therapeutic agents .
Mécanisme D'action
(S)-4-Hydroxy Penbutolol-d9 Hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. By inhibiting these receptors, the compound reduces the effects of endogenous catecholamines, leading to decreased heart rate and blood pressure. This mechanism is crucial for its use in treating cardiovascular conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penbutolol Hydrochloride: The non-deuterated form of the compound.
Propranolol Hydrochloride: Another beta-adrenoceptor antagonist with similar pharmacological properties.
Atenolol: A selective beta1-adrenoceptor antagonist used in the treatment of hypertension and angina
Uniqueness
(S)-4-Hydroxy Penbutolol-d9 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Propriétés
Numéro CAS |
1346617-35-3 |
|---|---|
Formule moléculaire |
C18H30ClNO3 |
Poids moléculaire |
352.947 |
Nom IUPAC |
3-cyclopentyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenol;hydrochloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1/i1D3,2D3,3D3; |
Clé InChI |
IRXCLCQOLQYHQP-IMOSCWSWSA-N |
SMILES |
CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
Synonymes |
3-Cyclopentyl-4-[(2S)-3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenol Hydrochloride; (S)-3-Cyclopentyl-4-[3-[(1,1-dimethylethyl-d9)amino]-_x000B_2-hydroxypropoxy]phenol Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)
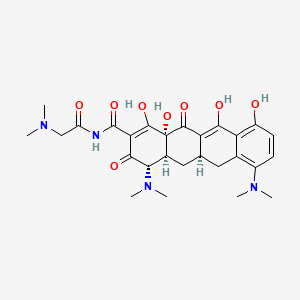
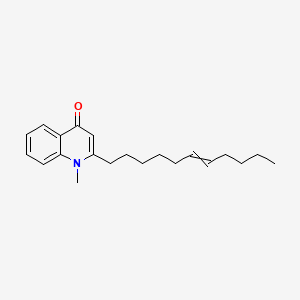
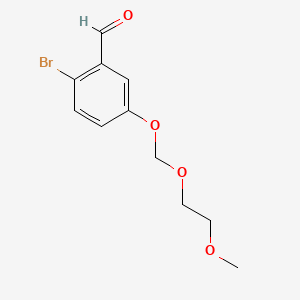
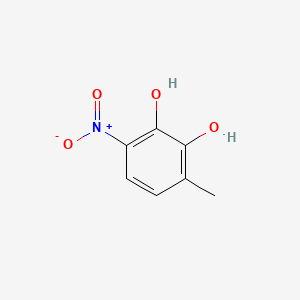
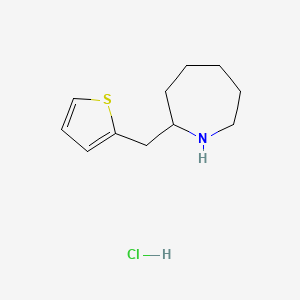
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)
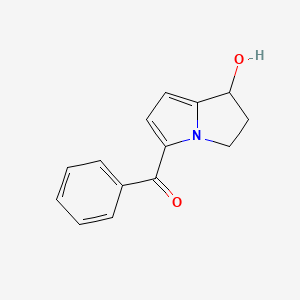
![2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid](/img/structure/B584605.png)
